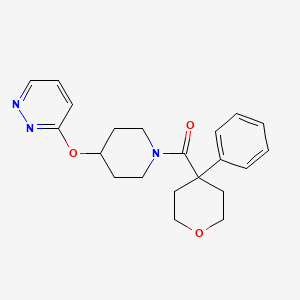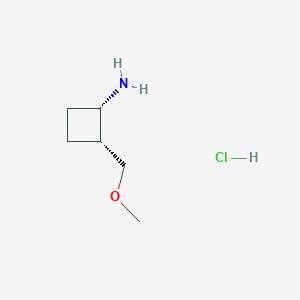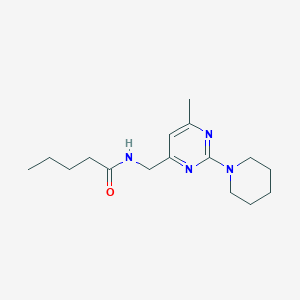
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is a useful research compound. Its molecular formula is C16H26N4O and its molecular weight is 290.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrimidine Derivatives and Their Biological Significance
Pyrimidine derivatives, including N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide, are of substantial interest in medicinal chemistry due to their wide range of pharmacological activities. These compounds exhibit significant biological and therapeutic potential, evidenced by their applications in the treatment of various diseases and as key components in drug development. Pyrimidines serve as core structures for synthesizing biologically active compounds with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Chiriapkin, 2022). Their structural versatility allows for the design and synthesis of new drugs targeting a broad spectrum of pharmacological effects.
Pyrimidine Analogues in Drug Discovery
The exploration of pyrimidine analogs has led to the identification of compounds with anticancer, anti-HIV, antifungal, and antibacterial activities. These studies underscore the significance of pyrimidine cores in the development of medicinal drugs. The comprehensive analysis of clinically approved pyrimidine-containing drugs and recent reports on the activities of pyrimidine analogs reveal their potential as scaffolds for discovering new therapeutic agents (JeelanBasha & Goudgaon, 2021). This research highlights the importance of pyrimidine derivatives in medicinal chemistry, offering insights into their mechanisms of action and the development of novel drugs with improved efficacy and safety profiles.
Role in Anti-Alzheimer's Drug Development
Pyrimidine derivatives have also been identified as promising candidates for the development of anti-Alzheimer's agents. The ongoing challenge in neurological disorder research necessitates the exploration of novel therapeutic options. Pyrimidine scaffolds have emerged as a focus for synthesizing compounds that could potentially address the adverse effects associated with current anti-Alzheimer's medications and provide a basis for the development of more effective treatments. The structural activity relationship (SAR) studies of pyrimidine derivatives offer a pathway for the rational design of new compounds targeting Alzheimer's disease, highlighting the scaffold's versatility and potential in addressing complex neurological disorders (Das et al., 2021).
Mécanisme D'action
Target of Action
Compounds with a piperidine nucleus have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various targets to exert their therapeutic effects .
Biochemical Pathways
It’s worth noting that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities .
Propriétés
IUPAC Name |
N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-3-4-8-15(21)17-12-14-11-13(2)18-16(19-14)20-9-6-5-7-10-20/h11H,3-10,12H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPZXWYQVGMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=NC(=C1)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
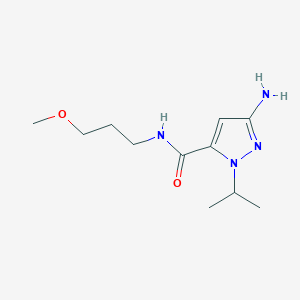
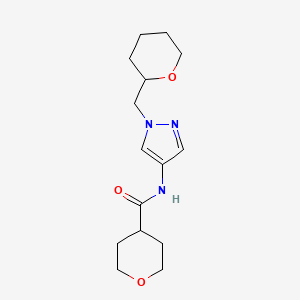
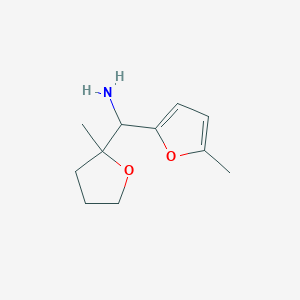
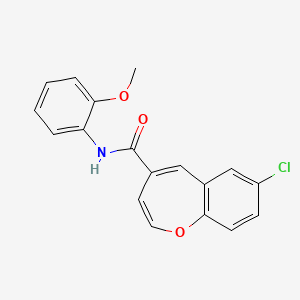
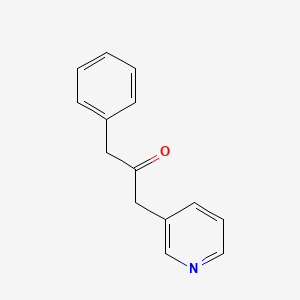
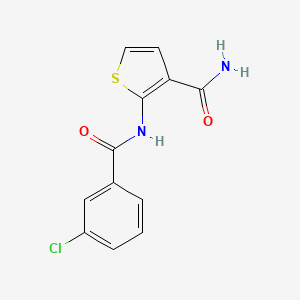
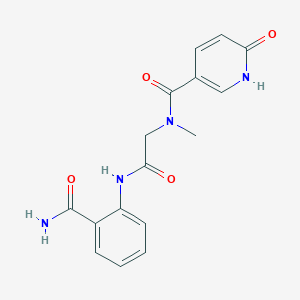
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2997119.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997121.png)
![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2997122.png)
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![9-(4-ethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997125.png)
